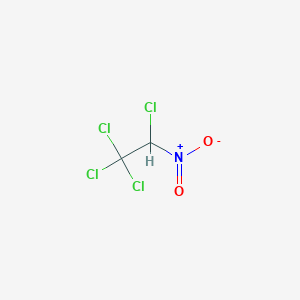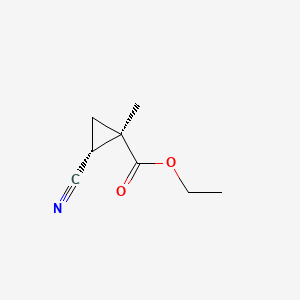
ethyl (1R,2R)-2-cyano-1-methylcyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (1R,2R)-2-cyano-1-methylcyclopropane-1-carboxylate is a chiral cyclopropane derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1R,2R)-2-cyano-1-methylcyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes using diazo compounds. One common method is the reaction of ethyl diazoacetate with an appropriate alkene in the presence of a catalyst, such as a rhodium or copper complex . This reaction proceeds with high diastereoselectivity and enantioselectivity, yielding the desired cyclopropane derivative.
Industrial Production Methods
Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process . Additionally, biocatalytic methods using engineered enzymes have been explored to achieve high yields and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (1R,2R)-2-cyano-1-methylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other esters through transesterification.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Acidic or basic hydrolysis for ester conversion.
Major Products
Oxidation: Ethyl (1R,2R)-2-carboxy-1-methylcyclopropane-1-carboxylate.
Reduction: Ethyl (1R,2R)-2-amino-1-methylcyclopropane-1-carboxylate.
Substitution: Various esters or carboxylic acids depending on the reagents used.
Aplicaciones Científicas De Investigación
Ethyl (1R,2R)-2-cyano-1-methylcyclopropane-1-carboxylate has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs with cyclopropane moieties.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism by which ethyl (1R,2R)-2-cyano-1-methylcyclopropane-1-carboxylate exerts its effects depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby blocking substrate access. The cyano and ester groups can interact with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity .
Comparación Con Compuestos Similares
Ethyl (1R,2R)-2-cyano-1-methylcyclopropane-1-carboxylate can be compared with other cyclopropane derivatives, such as:
Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate: Similar structure but lacks the methyl group, which may affect its reactivity and selectivity.
Ethyl (1R,2R)-2-(cyanomethyl)cyclopropanecarboxylate: Contains an additional methyl group on the cyclopropane ring, which can influence its steric and electronic properties.
Propiedades
Fórmula molecular |
C8H11NO2 |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
ethyl (1R,2R)-2-cyano-1-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-3-11-7(10)8(2)4-6(8)5-9/h6H,3-4H2,1-2H3/t6-,8+/m0/s1 |
Clave InChI |
KJONXUIDBVZZLB-POYBYMJQSA-N |
SMILES isomérico |
CCOC(=O)[C@@]1(C[C@H]1C#N)C |
SMILES canónico |
CCOC(=O)C1(CC1C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-7-[(1S,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one](/img/structure/B13818794.png)
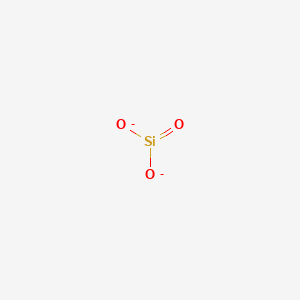
![1-{2-[4-(Benzyloxy)-3-bromophenyl]ethyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate](/img/structure/B13818803.png)
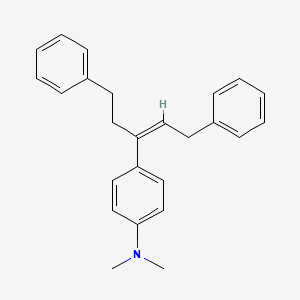

![disodium;5-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B13818840.png)
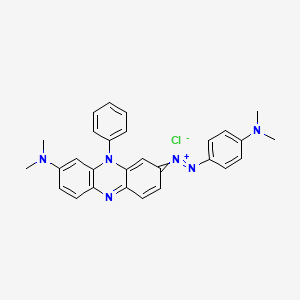
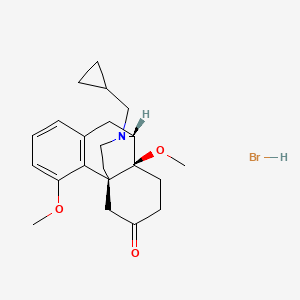
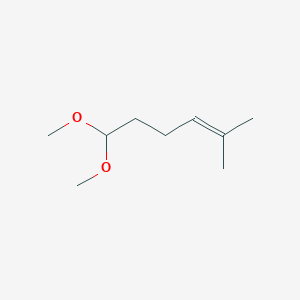
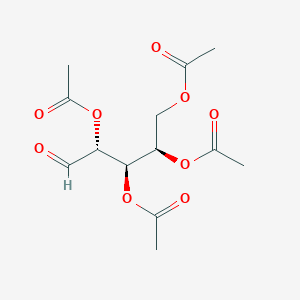

![Methyl 2-[(hydroxyamino)methylideneamino]benzoate](/img/structure/B13818871.png)

